Tert-butyl trans-3-amino-4-methyl-pyrrolidine-1-carboxylate;hydrochloride
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Overview
Description
Tert-butyl trans-3-amino-4-methyl-pyrrolidine-1-carboxylate;hydrochloride is a chemical compound with significant applications in organic synthesis and pharmaceutical research. It is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl trans-3-amino-4-methyl-pyrrolidine-1-carboxylate;hydrochloride typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with methylating agents under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl trans-3-amino-4-methyl-pyrrolidine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halides, nucleophiles; reactions are conducted in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl trans-3-amino-4-methyl-pyrrolidine-1-carboxylate;hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl trans-3-amino-4-methyl-pyrrolidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical processes. Its effects are mediated through binding to active sites or altering enzyme conformation .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate
- tert-butyl 3-aminopyrrolidine-1-carboxylate
- (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate
Uniqueness
Tert-butyl trans-3-amino-4-methyl-pyrrolidine-1-carboxylate;hydrochloride is unique due to its specific structural configuration and reactivity. It offers distinct advantages in terms of stability and versatility in synthetic applications compared to similar compounds .
Properties
Molecular Formula |
C10H21ClN2O2 |
---|---|
Molecular Weight |
236.74 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4;/h7-8H,5-6,11H2,1-4H3;1H |
InChI Key |
IXBLNFDWECFVSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1N)C(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
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